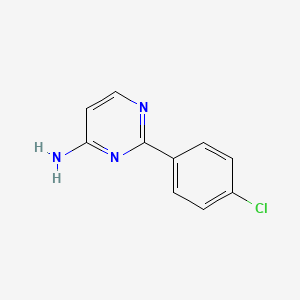
2-(4-Chlorophenyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Chlorophenyl)pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as benzanilides . It is a colorless heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .
Synthesis Analysis
The synthesis of “this compound” involves cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . The structures of the synthesized compounds were deduced from their spectral and microanalytical data .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms . The compound has a molecular weight of 205.65 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight of 205.65 . It appears as a powder .科学的研究の応用
Anticancer Potential
The design and synthesis of new pyrimidine derivatives, which include 2-(4-Chlorophenyl)pyrimidin-4-amine structures, have been explored for their anticancer activities. One such derivative demonstrated significant growth inhibition against a full panel of NCI 60 cell lines, especially showing promise for lung cancer treatment due to its growth inhibition properties. This compound was identified for its potential as a lead compound in developing new anticancer agents, underscoring the role of this compound derivatives in cancer research (Rashid et al., 2014).
Antihypertensive Effects
Research into 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, related to this compound, has shown that these compounds possess antihypertensive activity. Notably, one derivative was effective in gradually and sustainably lowering blood pressure to normotensive levels in spontaneously hypertensive rats, indicating the potential for these derivatives in treating hypertension (Bennett et al., 1981).
Synthesis of Derivatives
New methods for synthesizing N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, closely related to this compound, have been developed. These derivatives were obtained in moderate to good yields and highlight the versatility of this compound in forming heterocyclic compounds of potential pharmacological interest (El-Deeb et al., 2008).
Corrosion Inhibition
Studies have also explored the efficiency of Schiff bases derived from pyrimidin-2-yl-amine (closely related to this compound) as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds showed promising corrosion inhibition performance, indicating their potential use in industrial applications to protect metals from corrosion (Ashassi-Sorkhabi et al., 2005).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to target various proteins and enzymes .
Mode of Action
Related compounds have been found to inhibit specific enzymes, thereby disrupting cellular processes .
Biochemical Pathways
Similar compounds have been found to interfere with various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
It’s worth noting that similar compounds have been found to have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for drug-likeness .
Result of Action
Similar compounds have been found to display in vitro activity against certain strains of bacteria .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
生化学分析
Biochemical Properties
The biochemical properties of 2-(4-Chlorophenyl)pyrimidin-4-amine are not fully characterized . It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions .
Cellular Effects
Some studies suggest that pyrimidine derivatives can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of pyrimidine derivatives can change over time due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of pyrimidine derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrimidine derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. It is known that pyrimidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
2-(4-chlorophenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGMOMZZTKKFSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114523-63-6 |
Source


|
| Record name | 2-(4-chlorophenyl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
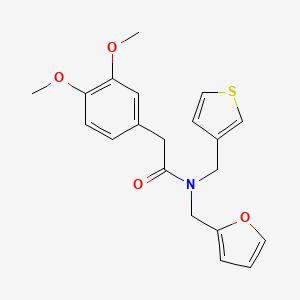
![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957922.png)
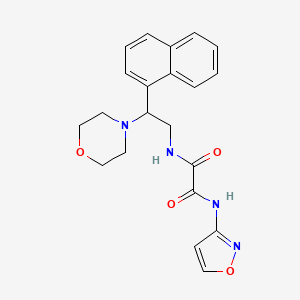
![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2957924.png)
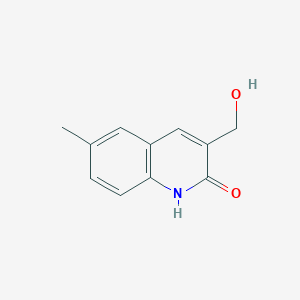
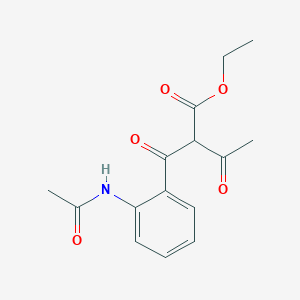
![3-(phenylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2957929.png)
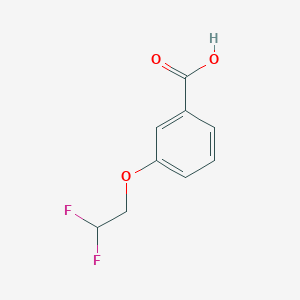
![1-[(3-Methoxypropyl)amino]anthra-9,10-quinone](/img/structure/B2957933.png)
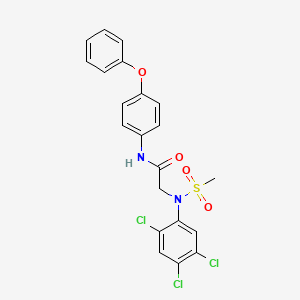
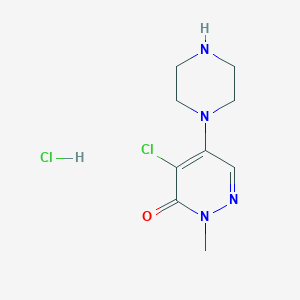
![7-(3,4-difluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2957940.png)
![(4-Chlorophenyl){[(4-chlorophenyl)sulfanyl]methyl}dioxo-lambda~6~-sulfane](/img/structure/B2957941.png)
![2-{4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]phenoxy}acetic acid](/img/structure/B2957943.png)
